VERLUKAST - 120443-16-5

VERLUKAST

Catalog Number: EVT-285989
CAS Number: 120443-16-5
Molecular Formula: C26H27ClN2O3S2
Molecular Weight: 515.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

VERLUKAST is a potent and selective leukotriene D4 (LTD4) receptor antagonist. [, , , , , , ] It is a synthetic compound developed for the treatment of bronchial asthma. [] VERLUKAST specifically targets the LTD4 receptor, effectively inhibiting the binding of LTD4 to its receptor in both guinea pig and human lung tissues. [] This compound exhibits high specificity for LTD4 receptors compared to other leukotriene receptors like LTC4. []

Synthesis Analysis

One method for synthesizing VERLUKAST involves the use of aluminum-amine complexes to convert carboxylic esters to amides. [] Specifically, N,N-dimethylammonium dialkylaluminum chloride complexes are employed in the synthesis process. [] Another synthesis approach involves the preparation of unsymmetrical dithioacetals derived from heteroaromatic thiols and alkyl thiols. [] This method, crucial for the development of VERLUKAST, allows for varying the sulfur atom substituents and obtaining optically pure asymmetric acetals. []

Molecular Structure Analysis

VERLUKAST's structure includes a quinoline ring, a crucial component for its biological activity. [] The molecule also features a styryl quinoline double bond, susceptible to Michael addition reactions, as observed with glutathione conjugation. [] Spectroscopic and crystallographic investigations have been conducted to study the structure and hydrogen bonding properties of VERLUKAST, comparing its chiral form (MK-679) to its racemate (MK-571). []

Chemical Reactions Analysis

VERLUKAST undergoes various metabolic transformations. In rat liver microsomes, it is metabolized into five primary metabolites. These include four isomeric monosulfoxides and an N-hydroxymethyl amide, which can further convert to an N-monomethyl amide. [] Another significant metabolic pathway is the conjugation of VERLUKAST with glutathione, primarily in the liver and kidney. [] This reaction, a 1,4-Michael addition, occurs at position 12 of the styryl quinoline double bond, producing two possible isomers. []

Furthermore, VERLUKAST can be metabolized to an acyl glucuronide in rat liver microsomes supplemented with UDP-glucuronic acid. [] This metabolite can revert to VERLUKAST upon treatment with beta-glucuronidase or a strong base. [] In the presence of beta-naphthoflavone-induced hepatic microsomes (rich in CYP1A1 enzyme), VERLUKAST undergoes epoxidation, leading to the formation of a 5”,6”-epoxide intermediate. [] This intermediate is subsequently metabolized into 5”,6”-dihydrodiol and 6”-phenol. []

Mechanism of Action

VERLUKAST exerts its therapeutic effect by selectively and competitively binding to the LTD4 receptor. [, , , , , ] This binding action inhibits the physiological effects of LTD4, a potent bronchoconstrictor and inflammatory mediator. [, , , ] By blocking the LTD4 receptor, VERLUKAST effectively disrupts the downstream signaling pathways triggered by LTD4, leading to reduced bronchoconstriction, mucus secretion, vascular permeability, and inflammatory cell recruitment. [, , , ]

Applications

VERLUKAST is primarily investigated for its use in understanding the role of leukotrienes in asthma and other inflammatory diseases. [, , , , , , , ] For example, VERLUKAST effectively blocks airway obstruction induced by inhaled lysine-aspirin in aspirin-sensitive asthmatic individuals, suggesting a potential therapeutic application for this specific patient population. []

In various animal models, VERLUKAST demonstrates efficacy in mitigating airway hyperresponsiveness and inflammation. [, , , ] Moreover, VERLUKAST plays a significant role in elucidating the mechanisms underlying leukotriene-mediated inflammation. [, , ] For instance, research indicates that pretreatment with VERLUKAST can inhibit LTD4-induced priming of alveolar macrophages. [] This priming effect usually enhances the production of inflammatory mediators like MIP-1alpha, TNF, and nitric oxide upon subsequent stimulation, suggesting VERLUKAST's potential in modulating inflammatory responses in the lungs. []

Future Directions

Future research could explore the potential benefits of combining VERLUKAST with other therapeutic agents, particularly anticholinergics, for treating respiratory diseases like asthma and chronic obstructive pulmonary disease. [] Furthermore, investigating the potential use of VERLUKAST in addressing neurodegenerative diseases, such as Alzheimer's disease, is warranted. [] Studies suggest that VERLUKAST and similar cysteinyl leukotriene receptor antagonists might offer protection against Aβ-induced neurotoxicity and memory impairment in animal models. []

Properties

CAS Number

120443-16-5

Product Name

Verlukastum

IUPAC Name

3-[(R)-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-[3-(dimethylamino)-3-oxopropyl]sulfanylmethyl]sulfanylpropanoic acid

Molecular Formula

C26H27ClN2O3S2

Molecular Weight

515.1 g/mol

InChI

InChI=1S/C26H27ClN2O3S2/c1-29(2)24(30)12-14-33-26(34-15-13-25(31)32)20-5-3-4-18(16-20)6-10-22-11-8-19-7-9-21(27)17-23(19)28-22/h3-11,16-17,26H,12-15H2,1-2H3,(H,31,32)/b10-6+/t26-/m1/s1

InChI Key

AXUZQJFHDNNPFG-LHAVAQOQSA-N

SMILES

CN(C)C(=O)CCSC(C1=CC=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)O

Solubility

Soluble in DMSO

Synonyms

(3-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)((3-dimethylamino-3-oxopropyl)thio)methyl)thiopropanoic acid
L 660,711
L 660711
L-660711
MK 0571
MK 0679
MK 571
MK-0571
MK-0679
MK-571
MK-679
MK571 cpd
verlukast
verlukast, (R-(E))-isome

Canonical SMILES

CN(C)C(=O)CCSC(C1=CC=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)O

Isomeric SMILES

CN(C)C(=O)CCS[C@@H](C1=CC=CC(=C1)/C=C/C2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.